[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol is a chemical compound with the molecular formula C7H14O5 and a molecular weight of 178.18 g/mol . It is a derivative of dioxolane, a five-membered ring containing two oxygen atoms. This compound is known for its unique stereochemistry, with the (4S,5S) configuration indicating the specific spatial arrangement of its atoms.
Vorbereitungsmethoden
The synthesis of [(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol typically involves the reaction of ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst . The reaction conditions often include moderate temperatures and the use of solvents such as dichloromethane or toluene. Industrial production methods may involve continuous flow processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol has several scientific research applications:
Wirkmechanismus
The mechanism of action of [(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The pathways involved may include signal transduction cascades that lead to various cellular responses .
Vergleich Mit ähnlichen Verbindungen
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol can be compared with other similar compounds such as:
1,3-Dioxolane-4,5-dimethanol: Lacks the ethoxy group, which may affect its reactivity and applications.
2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol: Contains additional methyl groups, which can influence its steric properties and chemical behavior.
1,3-Dioxane derivatives: These six-membered ring analogs have different ring strain and reactivity compared to dioxolanes.
The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and physical properties .
Eigenschaften
CAS-Nummer |
123125-18-8 |
---|---|
Molekularformel |
C7H14O5 |
Molekulargewicht |
178.18 g/mol |
IUPAC-Name |
[(4S,5S)-2-ethoxy-5-(hydroxymethyl)-1,3-dioxolan-4-yl]methanol |
InChI |
InChI=1S/C7H14O5/c1-2-10-7-11-5(3-8)6(4-9)12-7/h5-9H,2-4H2,1H3/t5-,6-/m0/s1 |
InChI-Schlüssel |
MOAWDMIKGNZSQA-WDSKDSINSA-N |
Isomerische SMILES |
CCOC1O[C@H]([C@@H](O1)CO)CO |
SMILES |
CCOC1OC(C(O1)CO)CO |
Kanonische SMILES |
CCOC1OC(C(O1)CO)CO |
Synonyme |
((4S,5S)-2-ethoxy-1,3-dioxolane-4,5-diyl)diMethanol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.